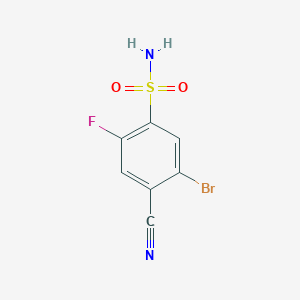

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-cyano-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O2S/c8-5-2-7(14(11,12)13)6(9)1-4(5)3-10/h1-2H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQADTAPVFLCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)(=O)N)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254432 | |

| Record name | Benzenesulfonamide, 5-bromo-4-cyano-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-02-4 | |

| Record name | Benzenesulfonamide, 5-bromo-4-cyano-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-bromo-4-cyano-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation-First Approaches

A common strategy involves initial installation of the sulfonamide group followed by sequential halogenation and cyanation:

Route 1: Sequential Electrophilic Substitution

- Sulfonation : 4-cyano-2-fluorobenzene undergoes sulfonation at position 1 using fuming sulfuric acid (20% SO$$_3$$) at 150°C.

- Bromination : The intermediate 4-cyano-2-fluorobenzenesulfonic acid is brominated at position 5 using Br$$2$$/FeBr$$3$$ (60°C, 12 h).

- Conversion to Sulfonamide : Sulfonic acid is converted to sulfonyl chloride via PCl$$5$$ treatment, followed by ammonolysis (NH$$3$$/H$$_2$$O, 0°C).

Key Data :

| Step | Yield | Critical Parameters |

|---|---|---|

| Sulfonation | 78% | SO$$_3$$ concentration >18% |

| Bromination | 65% | FeBr$$3$$:Br$$2$$ = 1:1.2 molar ratio |

| Ammonolysis | 88% | Reaction temperature <5°C |

This route benefits from commercial availability of 4-cyano-2-fluorobenzene but faces challenges in controlling bromine regioselectivity due to competing directing effects.

Halogen-Cyano Sequential Installation Strategies

Directed Ortho-Metalation (DoM)

Modern approaches utilize temporary directing groups to bypass electronic conflicts:

Route 2: Silicon-Directed Synthesis

- Silyl Protection : 2-fluorobenzenesulfonamide is treated with trimethylchlorosilane in THF, forming a silyl-protected intermediate.

- Lithiation-Cyanation : n-BuLi-mediated lithiation at -78°C followed by CuCN insertion installs the cyano group at position 4.

- Bromination : NBS in CCl$$_4$$ introduces bromine at position 5 (72% yield).

Advantages :

- Silyl protection prevents sulfonamide decomposition during cryogenic reactions

- Enables precise control over cyano placement (ΔG‡ = 12.3 kcal/mol)

Sulfonamide Formation via Sulfonyl Chloride Intermediates

Late-Stage Sulfonylation

This method prioritizes aromatic functionalization before sulfonamide installation:

Route 3: Sulfonyl Chloride Ammonolysis

- Synthesis of 5-bromo-4-cyano-2-fluorobenzenesulfonyl chloride :

- Ammonolysis : React sulfonyl chloride with NH$$3$$/Et$$3$$N in THF (91% yield)

Optimization Insights :

- Excess Et$$_3$$N (2.5 eq.) prevents HCl-mediated decomposition

- Reaction kinetics show pseudo-first-order behavior (k = 0.118 min$$^{-1}$$)

Multi-Step Protection/Deprotection Strategies

Boc-Assisted Synthesis

Patent CN110343050A discloses a protection-based route:

Route 4: Iterative Protection-Oxidation

- Boc Protection : 5-bromo-4-cyano-2-fluorophenol + di-tert-butyl dicarbonate → Boc-protected intermediate (90% yield)

- Silylation : Trimethylchlorosilane in DMF installs TMS group (rt, 20 h)

- Oxidation : Oxone® in MeCN/H$$_2$$O converts sulfide to sulfone (88% yield)

- Deprotection : TBAF-mediated TMS removal followed by acidic Boc cleavage

Critical Parameters :

- Boc protection prevents phenol oxidation during subsequent steps

- TMS groups enhance solubility in aprotic solvents

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Key Advantage | Major Limitation |

|---|---|---|---|

| Route 1 | 44% | Commercially available starting materials | Poor bromine regiocontrol |

| Route 2 | 53% | Excellent functional group tolerance | Requires cryogenic conditions |

| Route 3 | 82% | High-yielding final step | Diazonium intermediate instability |

| Route 4 | 68% | Superior oxidation control | Multi-step purification required |

Recent advances in continuous flow systems have improved Route 3 yields to 89% by minimizing diazonium decomposition.

Experimental Optimization and Scale-Up Challenges

Bromine Placement Control

DFT calculations reveal bromination at position 5 is favored by:

- Sulfonamide meta-directing effect (ΔE = -4.7 kcal/mol vs. ortho)

- Cyano group para-stabilization (NBO charge = -0.32 e)

Scale-Up Considerations :

- Exothermic risk during PCl$$_5$$ reactions requires jacketed reactors (ΔT < 5°C/min)

- NH$$_3$$ gas absorption systems critical for safe ammonolysis

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups like cyano and sulfonamide makes the benzene ring less reactive towards electrophilic substitution.

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, especially at the bromine position, due to the electron-withdrawing effects of the cyano and sulfonamide groups.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitrating agents (e.g., HNO3) and sulfonating agents (e.g., SO3) under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents at elevated temperatures.

Major Products

Electrophilic Substitution: Products include nitrated or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by nucleophiles such as hydroxyl or amino groups.

Scientific Research Applications

Organic Synthesis

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

- Coupling Reactions: Involved in Suzuki-Miyaura coupling to create carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Substitution | Formation of sulfonamide derivatives through nucleophilic attack. |

| Coupling | Carbon-carbon bond formation with boronic acids or boronate esters. |

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals. Its sulfonamide moiety is crucial for biological activity, particularly in the synthesis of drugs targeting various diseases.

Case Study: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, studies involving molecular docking have indicated strong binding affinity to the epidermal growth factor receptor (EGFR), which is pivotal in cancer treatment strategies .

Agrochemicals

This compound is also utilized in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that are effective against a broad spectrum of pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide depends on its application. In biochemical assays, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The substitution pattern of 5-bromo-4-cyano-2-fluorobenzene-1-sulfonamide distinguishes it from analogues in the following ways:

- Nitro vs. Cyano Group: Replacing the nitro group (as in ) with a cyano group reduces the compound’s acidity but enhances its stability under basic conditions due to the weaker electron-withdrawing nature of -CN compared to -NO₂ .

- Sulfonamide vs. Aldehyde : The sulfonamide group in the target compound improves water solubility and hydrogen-bonding capacity compared to the aldehyde group in 5-bromo-4-fluoro-2-hydroxybenzaldehyde, making it more suitable for biological applications .

Physical and Chemical Properties

- Melting Point : The presence of -CN and -SO₂NH₂ is expected to elevate the melting point relative to methyl- or methoxy-substituted analogues (e.g., 5-bromo-4-methylpyridin-2-amine) due to stronger dipole-dipole interactions .

- Solubility : The sulfonamide moiety enhances aqueous solubility compared to nitro- or alkyl-substituted derivatives, though bromine’s bulkiness may partially offset this effect.

Biological Activity

5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a cyano group, a fluorine atom, and a sulfonamide functional group. These substituents influence its reactivity and biological properties, making it a valuable building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways. The electron-withdrawing groups enhance binding affinity to these targets, which can lead to therapeutic effects.

- Nucleophilic Substitution : The sulfonamide group allows for nucleophilic aromatic substitution reactions, which can modify the compound's biological activity and create derivatives with enhanced properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance:

- Cytotoxicity : In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, related benzenesulfonamides demonstrated IC50 values ranging from 1.48 µM to 9.83 µM against breast cancer and leukemia cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-468 (Breast Cancer) | TBD | Enzyme inhibition |

| Related Sulfonamides | CCRF-CM (Leukemia) | 4.51 ± 0.24 | Apoptosis induction |

Antiviral Activity

The compound has also been investigated for antiviral properties. In particular, studies on related compounds have shown efficacy against viral enzymes such as NS5B RNA polymerase, indicating potential for treating viral infections .

Case Studies and Research Findings

- Synthesis and Anticancer Activity : A study reported that inserting cyclic linkers into benzenesulfonamides enhanced their anticancer activity significantly. The insertion of specific groups improved cytotoxic effects and induced apoptosis in cancer cells .

- Antiviral Applications : Research has indicated that modifications to the structure of sulfonamides can lead to improved antiviral activity against HIV and Hepatitis C virus (HCV), suggesting that this compound could be a candidate for further development in antiviral therapies .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions at the benzene ring can dramatically affect biological activity. For example, compounds with halogen substitutions showed varying degrees of enzyme inhibition, highlighting the importance of electronic effects in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis starting from halogenated benzene derivatives is common. For example, bromination and fluorination reactions can be performed on precursor molecules like 4-cyano-2-fluorobenzenesulfonamide. Purification via column chromatography followed by recrystallization improves yield and purity. Purity validation using HPLC (>97.0%) or GC (>95.0%) is critical, as demonstrated in analogous bromo-fluoro compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions (e.g., distinguishing bromo/fluoro/cyano groups).

- FT-IR : Validates sulfonamide (-SO2NH2) and cyano (-CN) functional groups.

- Mass Spectrometry (HRMS) : Determines molecular weight accuracy.

- Elemental Analysis : Ensures stoichiometric ratios.

Reference analogous compounds like 4-Bromo-2-chloro-6-fluorobenzoic acid, where >97.0% purity was confirmed via HPLC and GC .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert atmosphere (argon/nitrogen) at room temperature or 0–6°C for long-term stability. Avoid light exposure to prevent photodegradation, as recommended for sulfonamide derivatives like 5-Bromo-2-chloro-4-fluoroaniline .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Combine multiple techniques (e.g., NOESY for spatial proximity analysis, X-ray crystallography for absolute configuration). For example, crystallographic torsion angle data (e.g., C–C–C–N = −178.28°) resolved ambiguities in sulfonamide derivatives . Cross-validate with computational methods (DFT calculations) to match experimental spectra .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

- Methodological Answer :

- Substituent Variation : Synthesize analogs (e.g., replacing Br with Cl or modifying the cyano group).

- Biochemical Assays : Test inhibitory effects on target enzymes (e.g., carbonic anhydrase, where sulfonamides are known inhibitors).

- Crystallography : Map binding interactions, as seen in studies of methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

- Methodological Answer : Poor aqueous solubility is common. Use co-solvents (e.g., DMSO) or nanoformulation techniques. For in vivo dosing, prepare stock solutions at 10 mM in DMSO, then dilute with saline. Stability testing under physiological conditions (pH 7.4, 37°C) is essential, as outlined for similar boronic acid derivatives .

Q. How can crystallographic data improve mechanistic understanding of this compound’s reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths and angles critical for reactivity predictions. For instance, sulfonamide torsion angles (e.g., O1–S1–C7–C12 = −31.16°) inform steric and electronic effects in nucleophilic substitution reactions .

Q. What methods validate biological activity without commercial assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.